molecular formula C18H23N3O4 B14942346 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione

3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione

Cat. No.: B14942346
M. Wt: 345.4 g/mol
InChI Key: WGNZEQRSUNWVLC-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the reduction of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the piperidine ring using amination reactions.

    Formation of Pyrrolidine-2,5-dione: This can be synthesized through the reaction of succinic anhydride with amines, followed by cyclization.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrrolidine-2,5-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted amines, thiols, and alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.

    Diagnostics: It can be used in diagnostic assays due to its ability to bind to specific biomolecules.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be used in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the piperidine and pyrrolidine-2,5-dione structures can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one

Uniqueness

3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione is unique due to its combination of the benzodioxole, piperidine, and pyrrolidine-2,5-dione moieties. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]-1-ethylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H23N3O4/c1-2-21-17(22)10-14(18(21)23)20-7-5-12(6-8-20)19-13-3-4-15-16(9-13)25-11-24-15/h3-4,9,12,14,19H,2,5-8,10-11H2,1H3

InChI Key

WGNZEQRSUNWVLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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